
2-(2,3,4-Trifluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4-Trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O2 It is a derivative of propanoic acid where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluorophenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzene with propanoic acid under specific conditions. The reaction typically requires a catalyst, such as a quaternary ammonium salt, and is carried out in the presence of a solvent like sulfolane. The reaction mixture is then subjected to hydrogenation, fluorination, and diazotization steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,4-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenylpropanoic acids .
Applications De Recherche Scientifique
2-(2,3,4-Trifluorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,3,4-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to certain receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4,5-Trifluorophenyl)propanoic acid
- 2-(3,4,5-Trifluorophenyl)propanoic acid
- 2-(2,3,5-Trifluorophenyl)propanoic acid
Uniqueness
2-(2,3,4-Trifluorophenyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other trifluorophenylpropanoic acids .
Propriétés
Formule moléculaire |
C9H7F3O2 |
|---|---|
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
2-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O2/c1-4(9(13)14)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3,(H,13,14) |
Clé InChI |
RCEBEQDVSUIPLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



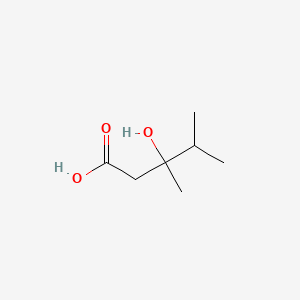
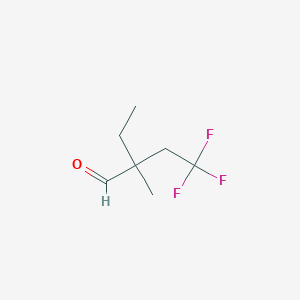
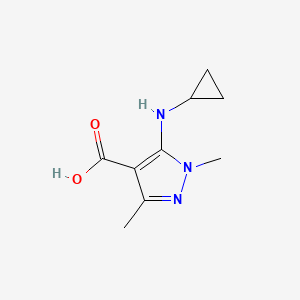
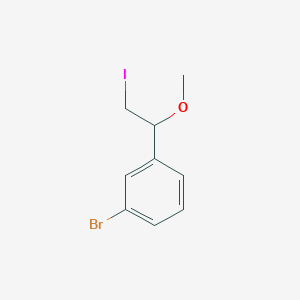

![N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15274302.png)
![3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B15274305.png)

![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)
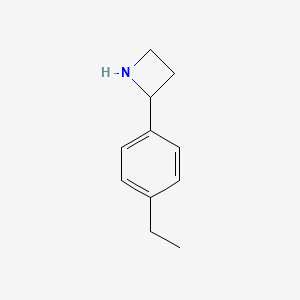
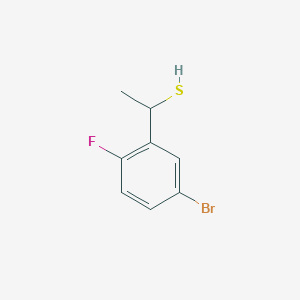
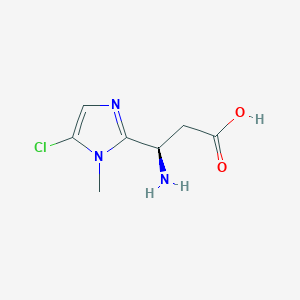
![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)
